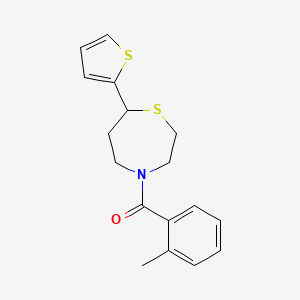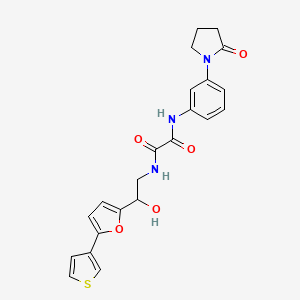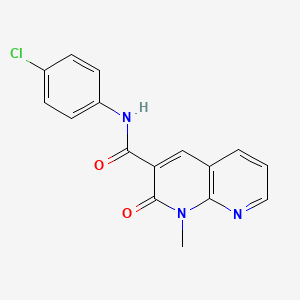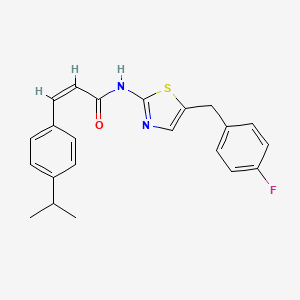
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C17H19NOS2 and its molecular weight is 317.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel compounds with the thiophene structure, such as (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone, are synthesized and characterized using various spectroscopic techniques. These compounds are investigated for their structural and electronic properties through density functional theory (DFT) calculations. This analysis includes the equilibrium geometry, bonding features, and vibrational wave numbers, which are crucial for understanding their potential applications in various fields, including material science and pharmaceuticals. The synthesis and spectral characterization provide insights into the antibacterial activity of these compounds, suggesting their potential use in developing new antimicrobial agents (Shahana & Yardily, 2020).
Antibacterial Screening
Another research avenue for thiophene-containing compounds is their antibacterial screening. Novel thiazolyl pyrazole and benzoxazole compounds have been synthesized and characterized for their potential antibacterial activities. These studies contribute to the search for new antibacterial agents, showcasing the significance of thiophene derivatives in medicinal chemistry and their role in developing new therapies to combat bacterial infections (Landage, Thube, & Karale, 2019).
Crystal Structure Analysis
The crystal structure analysis of thiophene derivatives, such as (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, provides valuable information on their molecular configuration, bonding, and potential interactions. This analysis aids in understanding the compounds' physical and chemical properties, which is essential for their application in material science, including their use in organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. Such comprehensive structural analysis is crucial for designing and developing new materials with desired properties (Nagaraju et al., 2018).
Antimicrobial and Catalytic Activity
The synthesis of Schiff bases and their metal(II) complexes, derived from thiophene-containing compounds, demonstrates their antimicrobial properties and catalytic activity. These studies explore the compounds' utility in biomedical applications, such as their use as antimicrobial agents, and in catalysis, particularly in the Suzuki–Miyaura cross-coupling reaction. This research highlights the versatility of thiophene derivatives in both the pharmaceutical and chemical industries, offering insights into their potential broader applications (Aslan et al., 2017).
Propiedades
IUPAC Name |
(2-methylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-13-5-2-3-6-14(13)17(19)18-9-8-16(21-12-10-18)15-7-4-11-20-15/h2-7,11,16H,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCYFFIZMOZMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide](/img/structure/B2772957.png)



![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2772963.png)

![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide](/img/structure/B2772966.png)
![Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2772968.png)

![N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772970.png)


![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)

